N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:
- 3-Cyano substituent: Modulates electronic properties and may influence binding to biological targets (e.g., kinases or enzymes).
- Benzo[d][1,3]dioxol-5-yl acetamide: The methylenedioxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with neurotransmitter modulation or enzyme inhibition .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-11(23)22-5-4-13-14(8-20)19(27-17(13)9-22)21-18(24)7-12-2-3-15-16(6-12)26-10-25-15/h2-3,6H,4-5,7,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCLCGELHYYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.
The molecular formula of this compound is with a molecular weight of approximately 486.6 g/mol. Its structure features a thieno[2,3-c]pyridine core substituted with an acetyl and cyano group, along with a benzo[d][1,3]dioxole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of functional groups such as the acetyl and cyano groups via nucleophilic substitutions.
- Coupling with the benzo[d][1,3]dioxole moiety , often utilizing coupling agents to facilitate the reaction.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 1.1 |
| This compound | L1210 | 2.8 |
| This compound | CEM | 2.3 |
The compound exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal human peripheral blood mononuclear cells (PBMC), indicating potential for targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves:
-
Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant accumulation of cells in the G2/M phase of the cell cycle. This was observed in K562 cells treated with varying concentrations of the compound .
- At IC50 levels (0.70 μM), G2/M phase cell population increased from 22.9% to 30.3%.
- At IC75 levels (0.90 μM), this increased further to 33.5%.
-
Induction of Apoptosis : The compound promotes apoptosis in cancer cells as evidenced by increased annexin-V positive cells upon treatment .
- At IC50 concentration (0.70 μM), approximately 32.87% of cells underwent apoptosis.
- At IC75 concentration (0.90 μM), this rose to 56.01%.
Case Studies
In a comparative study involving various thieno[2,3-c]pyridine derivatives:
- Anticancer Activity : The compound demonstrated superior activity against HeLa cells compared to other derivatives tested.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Structural and Functional Insights
- The benzo[d][1,3]dioxol group in the target compound contrasts with the thiazolidinone in , suggesting divergent mechanisms of action (e.g., MAO inhibition vs. oxidative stress modulation).
- Substituent Effects: Chloroacetamide (): Increases electrophilicity, possibly enhancing covalent binding to cysteine residues in enzymes. Cyanobenzylidene (): The cyano group stabilizes molecular conformation via dipole interactions, critical for maintaining active-site binding.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where chloroacetamide intermediates are substituted with benzo[d][1,3]dioxol-5-yl groups. highlights reflux conditions with sodium acetate for analogous heterocycles .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, analogous compounds are synthesized via condensation reactions using ethyl cyanoacetate with amino-substituted tetrahydrothieno-pyridine derivatives under mild conditions (e.g., ethanol reflux) . Key intermediates are characterized using:
- IR spectroscopy to confirm functional groups (e.g., CN stretches at ~2200 cm⁻¹, acetyl C=O at ~1700 cm⁻¹).
- NMR (¹H/¹³C) to verify regiochemistry and substitution patterns (e.g., aromatic protons in benzo[d][1,3]dioxolyl groups resonate at δ 6.5–7.5 ppm).
- Mass spectrometry to validate molecular weights (e.g., M⁺ peaks matching calculated values) .
Basic: What in vitro assays are used to evaluate the antitumor potential of this compound?
Methodological Answer:
Antiproliferative activity is assessed using standardized cell lines:
- MCF-7 (breast adenocarcinoma) , NCI-H460 (non-small cell lung cancer) , and SF-268 (CNS cancer) .
- Cells are treated with varying concentrations (e.g., 1–100 μM) for 48–72 hours.
- Viability is quantified via MTT assays , measuring absorbance at 570 nm. IC₅₀ values are calculated using nonlinear regression .
Advanced: How can reaction pathways (e.g., cyclization, regioselectivity) be mechanistically rationalized during synthesis?
Methodological Answer:
Regioselectivity in cyclization reactions (e.g., thiophene vs. pyridine formation) is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., cyano) direct nucleophilic attacks to α,β-unsaturated carbonyl systems.
- Steric factors : Bulky substituents favor less hindered positions (e.g., Gewald-type reactions for thiophene synthesis).
- Reagent choice : Chloroacetic acid promotes thiazolo-pyrimidine formation, while anthranilic acid leads to quinazoline derivatives via condensation .
Computational tools (e.g., DFT calculations) can model transition states to predict dominant pathways .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or impurities. Resolution strategies include:
- Variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).
- 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
- X-ray crystallography (using SHELXL ) for unambiguous confirmation of solid-state structures.
For example, ambiguous =CH signals in thiazolo-pyrimidines are resolved via NOESY correlations .
Advanced: What computational methods are suitable for predicting electronic properties and bioactivity?
Methodological Answer:
- HOMO-LUMO analysis (via Gaussian or ORCA) evaluates reactivity and charge transfer potential.
- Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites (e.g., acetyl groups as H-bond acceptors) .
- Docking studies (AutoDock Vina) predict binding affinities to targets like tyrosine kinases.
- ADMET prediction (SwissADME) assesses pharmacokinetic properties (e.g., CYP450 interactions) .
Advanced: How can synthetic byproducts or impurities be identified and minimized?
Methodological Answer:
- HPLC-MS (high-resolution) detects low-abundance impurities (e.g., unreacted cyanoacetamide intermediates).
- Optimization of reaction conditions :
- Column chromatography (silica gel, gradient elution) isolates pure products, monitored by TLC.
Basic: What crystallization techniques are recommended for structural analysis?
Methodological Answer:
- Slow evaporation (e.g., ethanol/water mixtures) yields single crystals suitable for X-ray diffraction .
- Mercury software visualizes crystal packing and intermolecular interactions (e.g., π-π stacking in benzo[d][1,3]dioxolyl groups).
- Twinned crystals are refined using SHELXL’s TWIN/BASF commands .
Advanced: How can synthetic scalability challenges be addressed without compromising yield?
Methodological Answer:
- Flow chemistry enables continuous processing of air-sensitive intermediates (e.g., cyano groups).
- Design of Experiments (DoE) optimizes parameters (e.g., molar ratios, solvent polarity) via software like JMP.
- Green chemistry principles : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
